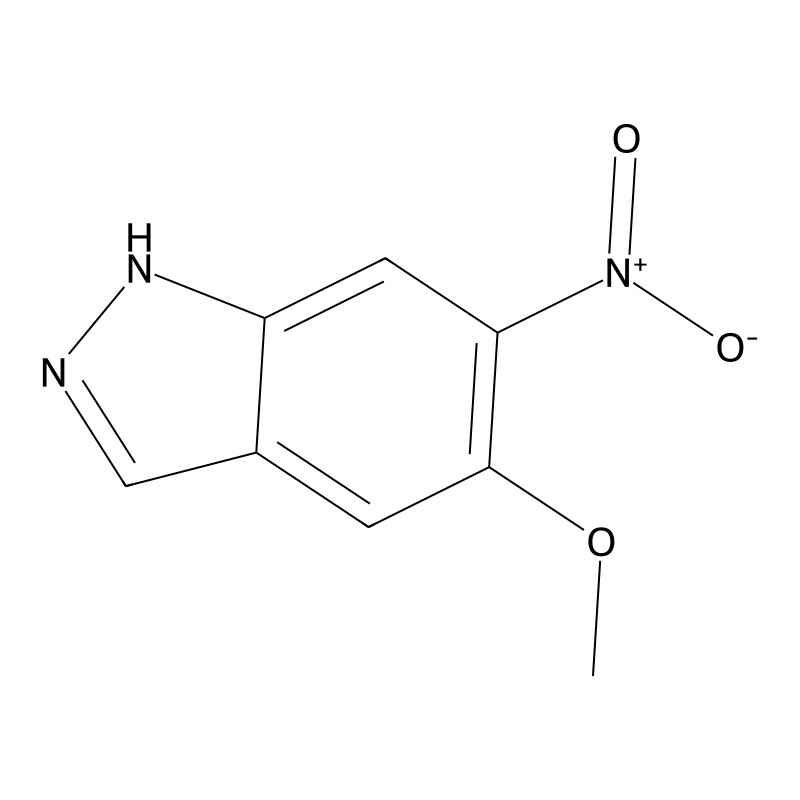5-Methoxy-6-nitro-1H-indazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as:
Antihypertensive agents
These are drugs used to treat high blood pressure.
Anticancer agents
Some indazoles have shown potential in inhibiting the growth of cancer cells.
Antidepressant agents
Indazoles can affect neurotransmitters in the brain that are involved in mood regulation.
Anti-inflammatory agents
These are drugs used to reduce inflammation.
Antibacterial agents
The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .
Phosphoinositide 3-kinase δ inhibitors
Also, it’s important to mention that the synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst . These methods could potentially be applied to the synthesis of “5-Methoxy-6-nitro-1H-indazole”, but specific experimental procedures would depend on the exact application and would need to be developed by a chemist or researcher in the field.
Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Diseases
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Synthesis of 1H- and 2H-Indazoles
The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
5-Methoxy-6-nitro-1H-indazole is a heterocyclic compound characterized by its indazole structure, which features a five-membered aromatic ring containing two nitrogen atoms. The compound has a methoxy group (-OCH₃) at the 5-position and a nitro group (-NO₂) at the 6-position of the indazole ring. This unique arrangement of functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
- Oxidation: The nitro group can be reduced to form an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Reduction: The methoxy group can be demethylated using strong acids or bases, leading to different derivatives.
- Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Common Reagents and Conditions- Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
- Reduction: Hydrochloric acid or sodium hydroxide.
- Substitution: Sodium methoxide or dimethyl sulfoxide (DMSO).
Major Products Formed- Reduction: 5-Methoxy-6-amino-1H-indazole.
- Substitution: Various 5-methoxy-6-substituted derivatives of indazole.
- Reduction: 5-Methoxy-6-amino-1H-indazole.
- Substitution: Various 5-methoxy-6-substituted derivatives of indazole.
Research indicates that 5-Methoxy-6-nitro-1H-indazole exhibits potential biological activities, particularly as an inhibitor of specific enzymes and receptors. Its unique combination of functional groups allows it to interact with molecular targets involved in various biological pathways, including those related to cancer progression and inflammation. For instance, it may inhibit certain kinases involved in cell signaling, suggesting potential applications in anticancer therapies.
The synthesis of 5-Methoxy-6-nitro-1H-indazole typically involves the nitration of 5-methoxyindazole using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure selective nitration at the 6-position.
Industrial Production Methods
For large-scale production, continuous flow reactors may be employed to enhance control over reaction conditions, leading to higher yields and purities. Efforts are also being made to utilize environmentally friendly nitrating agents and solvents to minimize environmental impact.
5-Methoxy-6-nitro-1H-indazole has diverse applications:
- Chemistry: Serves as a building block for synthesizing more complex indazole derivatives.
- Biology: Investigated for its potential as an enzyme or receptor inhibitor.
- Medicine: Explored for anti-inflammatory, anticancer, and antimicrobial properties.
- Industry: Utilized in developing new materials and chemical processes.
Preliminary interaction studies suggest that 5-Methoxy-6-nitro-1H-indazole may interact with specific enzymes or receptors that influence pathways related to cancer progression or microbial resistance. Further research is essential to elucidate these interactions and their implications for drug design and therapeutic applications.
Several compounds share structural similarities with 5-Methoxy-6-nitro-1H-indazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Nitroindazole | Nitro group on indazole | Lacks the methoxy group; potentially different reactivity |
| 6-Methoxyindazole | Methoxy group on indazole | Lacks the nitro group; different biological activity |
| 5-Methoxy-1H-indazole | Methoxy group at the 5-position | Lacks the nitro group at the 6-position; differing chemical properties |
Uniqueness
The uniqueness of 5-Methoxy-6-nitro-1H-indazole lies in its combination of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for specific interactions with molecular targets that are not observed with other indazole derivatives, enhancing its potential therapeutic applications.








